(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride
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Description
The compound “(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . The methoxymethyl functional group attached to it suggests that it might be a derivative of a larger class of compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar bicyclic compounds has been reported . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized .Molecular Structure Analysis
The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . The stereochemistry of the compound is indicated by the (1S,2R,4R) prefix, which suggests the spatial arrangement of the atoms in the molecule.Scientific Research Applications
Plant Chemical Defense Mechanisms
Background: EN300-6486871 is a diterpenoid compound with a unique structure. Researchers have explored its role in plant chemical defense mechanisms.
Findings:- Controlled Hydroxylations : EN300-6486871 can undergo controlled hydroxylations, allowing plants to modify their chemical defenses without causing autotoxicity . Autotoxicity refers to self-toxicity caused by metabolites produced within the same plant.
Industrial Applications
Background: EN300-6486871 has potential industrial applications due to its unique chemical properties.
Findings:- Pharmaceuticals : EN300-6486871 derivatives may serve as intermediates in pharmaceutical synthesis, contributing to drug development .
Conclusion
EN300-6486871 holds promise in plant defense, industrial applications, and drug development. Its controlled hydroxylations and unique properties make it a fascinating compound for scientific research.
properties
IUPAC Name |
(1S,2R,4R)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-5-6-4-7-2-3-8(6)9-7;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAOBGRYNMTJDE-CZEXFEQNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2CCC1N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]2CC[C@@H]1N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride |
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